N-(2,2,2-Trichloroethoxysulfonyl)urea
Overview
Description
“N-(2,2,2-Trichloroethoxysulfonyl)urea” is a chemical compound with a molecular formula of C3H5Cl3N2O4S . It is also known as Aminocarbonylsulfamic acid, 3,3,3-trichloroethoxy ester or Tces-Urea . It appears as a white to beige powder .
Molecular Structure Analysis
The linear formula of “N-(2,2,2-Trichloroethoxysulfonyl)urea” is NH2CONHSO2OCH2CCl3 . Its molecular weight is 271.51 g/mol .Chemical Reactions Analysis
“N-(2,2,2-Trichloroethoxysulfonyl)urea” is used as a reactant for oxidative C-H amination reactions . It is also a reagent for Rh-catalyzed urea formation and cyclic urea synthesis .Physical And Chemical Properties Analysis
“N-(2,2,2-Trichloroethoxysulfonyl)urea” is a solid substance with a melting point of 161 - 165 °C .Scientific Research Applications
C-H Amination Reactions
N-(2,2,2-Trichloroethoxysulfonyl)urea has been shown to facilitate oxidative C-H amination of protected ureas and guanidines, demonstrating high yield for tertiary and benzylic-derived substrates. This process is significant due to the prevalence of heterocyclic imidazolidin-2-ones and 2-aminoimidazolines in natural products and therapeutic molecules, highlighting its potential in synthesizing complex organic compounds (Kim et al., 2006).
Environmental Analysis
Research has also utilized N-(2,2,2-Trichloroethoxysulfonyl)urea derivatives for the analysis of environmental contaminants. For instance, triclocarban, a related compound, has been measured in aquatic environments using advanced analytical techniques, pointing to the relevance of such chemicals in monitoring water quality and pollution (Halden & Paull, 2004).
Urea- and Thiourea-Based Metal Complexes
Further applications include the study of urea and thiourea-based metal complexes, which have shown significant biological, sensor, optical, and corrosion inhibition properties. These compounds' ligating properties enable the formation of complex compounds with transition metals, suggesting a broad range of potential applications from medical to industrial fields (Mohapatra et al., 2019).
Agricultural Enhancements
In agriculture, derivatives of N-(2,2,2-Trichloroethoxysulfonyl)urea have been explored for their ability to enhance agronomic performance and manage reactive nitrogen losses. These studies provide insights into how such compounds can be used to improve the efficiency of nitrogen fertilizers, potentially reducing environmental impacts and enhancing crop yields (Souza et al., 2019).
Novel Synthesis Methods
Research has also focused on novel synthesis methods involving N-(2,2,2-Trichloroethoxysulfonyl)urea or its derivatives. For instance, an efficient protocol for N-chlorination of amino esters, amides, and peptides using N,N'-dichlorobis(2,4,6-trichlorophenyl)urea showcases the adaptability of these compounds in facilitating various chemical transformations under mild conditions (Sathe et al., 2007).
Safety And Hazards
“N-(2,2,2-Trichloroethoxysulfonyl)urea” is classified as Acute toxicity, Oral (Category 4), H302, which means it is harmful if swallowed . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and calling a poison center or doctor if swallowed .
properties
IUPAC Name |
2,2,2-trichloroethyl N-carbamoylsulfamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Cl3N2O4S/c4-3(5,6)1-12-13(10,11)8-2(7)9/h1H2,(H3,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUJBOJJEGIBCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)OS(=O)(=O)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl3N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584908 | |
Record name | 2,2,2-Trichloroethyl carbamoylsulfamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2,2-Trichloroethoxysulfonyl)urea | |
CAS RN |
882739-31-3 | |
Record name | 2,2,2-Trichloroethyl carbamoylsulfamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 882739-31-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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